molecular formula C18H17NO6S B5909941 (2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid

(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid

Cat. No.: B5909941
M. Wt: 375.4 g/mol
InChI Key: GICVJVKXRCJMIV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid” is a synthetic carboxylic acid derivative characterized by a conjugated α,β-unsaturated system (prop-2-enoic acid backbone) and a sulfamoyl-substituted aromatic ring. Its structural complexity, including the (E)-stereochemistry of the propenoic acid group, may influence solubility, stability, and binding affinity compared to analogs .

Properties

IUPAC Name

(E)-3-[3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-12-2-3-13(5-7-18(20)21)9-17(12)26(22,23)19-10-14-4-6-15-16(8-14)25-11-24-15/h2-9,19H,10-11H2,1H3,(H,20,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICVJVKXRCJMIV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The propenoic acid chain can be reduced to form saturated carboxylic acids.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Sulfamoyl-substituted derivatives.

Scientific Research Applications

(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the propenoic acid chain can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Sulfonamide Motifs

Compound A : N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide (CAS: 342013-70-1)
  • Key Differences: Replaces the propenoic acid group with a thiadiazole-carboxamide.
  • Implications : The thiadiazole ring may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the carboxylic acid group in the target compound. This structural variation could shift activity toward kinase inhibition rather than cyclooxygenase (COX) modulation .
Compound B : Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate (CAS: 338422-75-6)
  • Key Differences : Features a pyridinyl-sulfanyl substituent and an ester group instead of the carboxylic acid.
  • Implications: The ester group may improve cell permeability but require metabolic activation (hydrolysis) for bioactivity.

Propenoic Acid Derivatives with Aromatic Sulfonamides

Compound C : (E)-3-[4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid (CAS: 795293-20-8)
  • Key Differences: Retains the propenoic acid backbone but replaces the benzodioxole group with a 4-sulfamoylphenyl moiety.
  • However, the dual sulfonamide groups could enhance interactions with zinc-containing enzymes like carbonic anhydrases .
Compound D : {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid (from )
  • Key Differences : Incorporates a benzimidazole-sulfonyl core and a pyridinylmethanesulfinyl group.
  • The sulfinyl group may introduce chirality, complicating synthesis but enabling enantiomer-specific activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~445.45 ~265.29 ~408.44
LogP ~2.8 (predicted) ~2.1 ~1.9
Hydrogen Bond Donors 3 (COOH, NH) 2 (CONH2) 3 (COOH, NH)
Bioactivity Prediction Anti-inflammatory, COX-2 inhibition Kinase inhibition Carbonic anhydrase inhibition

Notes:

  • The benzodioxole moiety in the target compound may confer antioxidant properties, absent in Compounds A and C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.